molecular formula C19H12F4N2O2 B2500609 1-(4-fluorobenzyl)-2-oxo-N-(2,3,4-trifluorophenyl)-1,2-dihydropyridine-3-carboxamide CAS No. 946245-92-7

1-(4-fluorobenzyl)-2-oxo-N-(2,3,4-trifluorophenyl)-1,2-dihydropyridine-3-carboxamide

Cat. No. B2500609
CAS RN: 946245-92-7
M. Wt: 376.311
InChI Key: PNFBREOHIDAKPP-UHFFFAOYSA-N
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Description

The compound "1-(4-fluorobenzyl)-2-oxo-N-(2,3,4-trifluorophenyl)-1,2-dihydropyridine-3-carboxamide" is a structurally complex molecule that likely exhibits a range of interesting chemical and physical properties due to the presence of multiple fluorine atoms and a dihydropyridine core. While the specific compound is not directly discussed in the provided papers, related structures and synthesis methods can offer insights into its characteristics.

Synthesis Analysis

The synthesis of related fluorinated compounds involves the reaction of fluorinated aromatic compounds with other reagents. For example, tri(o-fluorobenzyl)tin chloride reacts with sodium salts of heteroaromatic carboxylic acids to yield various tin esters, as described in the synthesis of tri(o-fluorobenzyl)tin esters of heteroaromatic carboxylic acids . Similarly, the synthesis of 1,4-dihydropyridines can be catalyzed by trifluorobenzeneboronic acid in an ionic liquid, as reported in the synthesis of novel 4-(3-carboxyl-1H-pyrazol-4-yl)-1,4-dihydropyridines . These methods could potentially be adapted for the synthesis of the compound , using appropriate fluorinated benzyl and phenyl components along with a dihydropyridine precursor.

Molecular Structure Analysis

The molecular structure of related compounds, such as 4-oxo-N-phenyl-1,4-dihydropyridine-3-carboxamide, has been elucidated using single-crystal X-ray diffraction . This technique could be employed to determine the precise molecular geometry of "this compound," revealing how the fluorine atoms and the dihydropyridine ring influence the overall structure.

Chemical Reactions Analysis

The reactivity of fluorinated compounds is often influenced by the electron-withdrawing effects of the fluorine atoms. The presence of a dihydropyridine ring in the compound suggests potential reactivity similar to that observed in other dihydropyridine derivatives. For instance, the 4-pyrazolyl 1,4-dihydropyridines synthesized using trifluorobenzeneboronic acid as a catalyst could provide insights into the types of chemical reactions that "this compound" might undergo.

Physical and Chemical Properties Analysis

The physical and chemical properties of the compound can be inferred from related structures. For example, the crystal structure of 4-oxo-N-phenyl-1,4-dihydropyridine-3-carboxamide is stabilized by hydrogen bonding, which could suggest similar intermolecular interactions in the compound of interest . Additionally, the synthesis of soluble fluoro-polyimides from fluorinated aromatic diamines indicates that the introduction of fluorine atoms can enhance certain properties such as solubility, thermal stability, and moisture resistance. These properties are likely relevant to the compound , given its fluorinated aromatic components.

Scientific Research Applications

Synthesis and Polymer Research

Compounds similar to 1-(4-fluorobenzyl)-2-oxo-N-(2,3,4-trifluorophenyl)-1,2-dihydropyridine-3-carboxamide are involved in the synthesis and characterization of aromatic polyamides, highlighting their significance in materials science. These compounds contribute to the development of polymers with high thermal stability and solubility in organic solvents, making them suitable for creating transparent and tough films used in various applications, from electronics to coatings (Yang et al., 1999).

Pharmaceutical Research

The structural motifs found in this compound are prevalent in the design of HIV integrase inhibitors. These inhibitors, such as those studied by Pace et al. (2007), exhibit potent activity against HIV by inhibiting the virus's ability to integrate its genetic material into the host cell, a crucial step in the viral replication cycle. This suggests potential pharmaceutical applications in the treatment of HIV/AIDS (Pace et al., 2007).

Antimicrobial Research

Derivatives with similar structural features have been explored for their antimicrobial properties. For instance, research into 1,4-disubstituted 1,2,3-triazole derivatives shows promise in developing novel antimicrobial agents. These compounds demonstrate moderate to good activities against various bacterial and fungal strains, indicating the potential of fluorinated compounds in creating new treatments for infections (Jadhav et al., 2017).

Antipathogenic Properties

The research by Limban et al. (2011) into acylthioureas, including those with trifluorophenyl groups, shows significant anti-pathogenic activity, especially against biofilm-forming bacteria such as Pseudomonas aeruginosa and Staphylococcus aureus. This underscores the potential of such compounds in developing treatments targeting bacterial biofilms, a major challenge in treating persistent infections (Limban et al., 2011).

properties

IUPAC Name

1-[(4-fluorophenyl)methyl]-2-oxo-N-(2,3,4-trifluorophenyl)pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H12F4N2O2/c20-12-5-3-11(4-6-12)10-25-9-1-2-13(19(25)27)18(26)24-15-8-7-14(21)16(22)17(15)23/h1-9H,10H2,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PNFBREOHIDAKPP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(C(=O)C(=C1)C(=O)NC2=C(C(=C(C=C2)F)F)F)CC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H12F4N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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